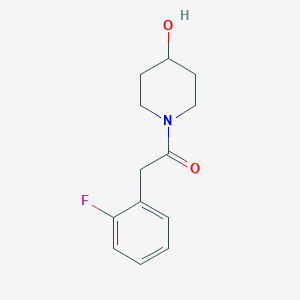
2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as FPE, is a chemical compound with the molecular formula C17H20FNO21. It has a molecular weight of 237.27 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is not available in the search results. More detailed information might be available in specialized databases or scientific literature.Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is determined by its molecular formula, C17H20FNO21. However, the specific structural details like bond lengths and angles are not provided in the search results.
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, such as melting point, boiling point, solubility, etc., are not provided in the search results1.Scientific Research Applications
Fluorescent Probes for Metal Ions
Researchers have developed cell-permeable fluorophores based on structural analogs for the selective detection of metal ions like Hg²⁺. These compounds exhibit significant sensitivity and selectivity, making them valuable for environmental monitoring and biological applications. The development of such probes demonstrates the utility of fluorophenyl-hydroxypiperidinyl ethanones in creating sensitive detection systems for hazardous substances (Zhu et al., 2014).
Antimicrobial Activity
Compounds structurally related to 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting their importance in addressing drug resistance (Nagamani et al., 2018).
Materials Science and Liquid Crystals
In materials science, derivatives of fluorophenyl-hydroxypiperidinyl ethanones have been investigated for their properties in forming liquid crystalline phases. These materials are significant for their potential applications in displays, optical devices, and sensors, showcasing the versatility of these compounds in advanced technological applications (Takatsu et al., 1983).
Advanced Organic Synthesis and Drug Development
The structural motif of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one serves as a backbone for the synthesis of complex molecules with potential pharmacological activities. Studies have explored the synthesis of novel compounds with significant antiarrhythmic and other pharmacological properties, contributing to the development of new therapeutic agents (Glushkov et al., 2011).
Safety And Hazards
The safety and hazards associated with 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one are not specified in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.
Future Directions
The future directions or potential applications of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one are not specified in the search results. This information might be available in specialized databases or scientific literature.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specialized databases or scientific literature.
properties
IUPAC Name |
2-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJXGEJRTOEZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)
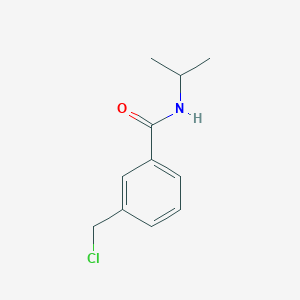
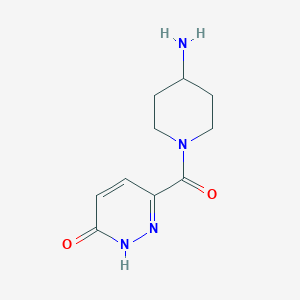
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
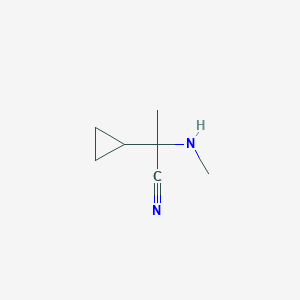
amine](/img/structure/B1486443.png)
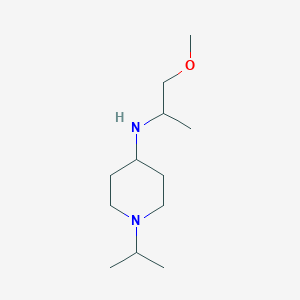
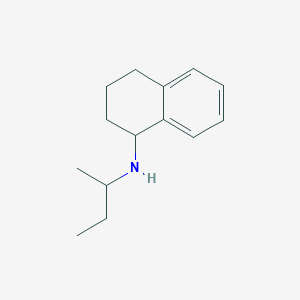
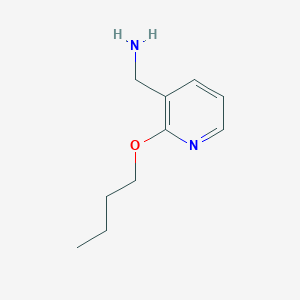
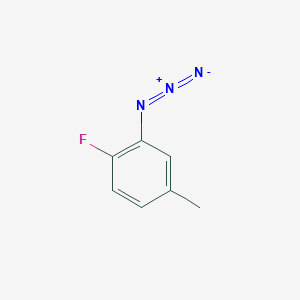
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
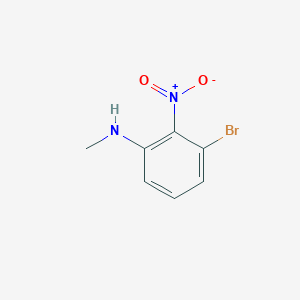
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)